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Compound of Interest

Compound Name: N-(2-bromophenyl)butanamide

CAS No.: 443122-64-3

Cat. No.: B182623

Get Quote

Application Note: Analytical Characterization & Protocol for N-(2-Bromophenyl)butanamide

Executive Summary & Chemical Context
N-(2-Bromophenyl)butanamide (CAS: 443122-64-3) is a secondary amide synthesized from

2-bromoaniline and butyryl chloride. It serves as a critical intermediate in the synthesis of

heterocyclic pharmaceutical scaffolds, particularly in the development of indole derivatives via

intramolecular cyclization (e.g., Larock indole synthesis) and as a building block for N-aryl

amide peptidomimetics.

Accurate characterization of this compound requires a multi-modal approach to confirm the

ortho-substitution pattern (differentiating it from para- or meta- isomers) and to quantify

potential genotoxic impurities (e.g., residual 2-bromoaniline). This guide provides a validated

workflow for its structural elucidation and purity assessment.

Physicochemical Profile

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b182623#bc-rfq
https://www.benchchem.com/product/b182623/docs?utm_src=pdf-body#analytical-methods-for-n-2-bromophenyl-butanamide-characterization
https://www.benchchem.com/product/b182623/docs?utm_src=pdf-body#analytical-methods-for-n-2-bromophenyl-butanamide-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182623?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Data / Specification

IUPAC Name N-(2-Bromophenyl)butanamide

CAS Number 443122-64-3

Molecular Formula C₁₀H₁₂BrNO

Molecular Weight 242.11 g/mol

Physical State White to off-white crystalline solid

Solubility
Soluble in DMSO, Methanol, Chloroform, Ethyl

Acetate; Insoluble in Water

Isotopic Pattern
Distinct 1:1 doublet for [M]⁺ and [M+2]⁺ (⁷⁹Br/

⁸¹Br)

Protocol 1: Structural Identification (Spectroscopy)
A. Nuclear Magnetic Resonance (NMR) Analysis
Objective: Confirm the carbon skeleton and the specific ortho-substitution of the bromine atom.

The ortho-bromo substituent exerts a significant deshielding effect on the amide proton and the

adjacent aromatic proton.

Method Parameters:

Instrument: 400 MHz (or higher) NMR Spectrometer.

Solvent: DMSO-d₆ (preferred for amide proton visibility) or CDCl₃.

Reference: TMS (0.00 ppm) or residual solvent peak.

Expected ¹H NMR Data (in DMSO-d₆):
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Shift (δ, ppm) Multiplicity Integration Assignment
Structural
Insight

9.30 – 9.50 Singlet (br) 1H NH (Amide)

Deshielded by H-

bonding & ortho-

Br steric effect.

7.60 – 7.65 Doublet (dd) 1H Ar-H (C3)

Protons ortho to

Br are

deshielded.

7.50 – 7.55 Doublet (dd) 1H Ar-H (C6)
Protons ortho to

NH.

7.30 – 7.35 Triplet (td) 1H Ar-H (C5) Para to NH.

7.10 – 7.15 Triplet (td) 1H Ar-H (C4) Para to Br.

2.30 – 2.35 Triplet 2H α-CH₂
Adjacent to

Carbonyl.

1.60 – 1.70 Multiplet (sextet) 2H β-CH₂
Methylene

bridge.

0.90 – 0.95 Triplet 3H γ-CH₃ Terminal methyl.

¹³C NMR Key Signals:

Carbonyl (C=O): ~171.0 ppm.

Aromatic C-Br (ipso): ~119.0 ppm (Distinctive upfield shift due to heavy atom effect).

Aliphatic Carbons: ~38 ppm (α-C), ~19 ppm (β-C), ~13 ppm (γ-C).

B. Mass Spectrometry (MS)
Objective: Confirm molecular weight and halogen presence.

Technique: GC-MS (EI) or LC-MS (ESI+).

Diagnostic Criteria:
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Molecular Ion: Observe peaks at m/z 241 and 243 with equal intensity (1:1 ratio),

characteristic of a mono-brominated compound.

Fragmentation (EI): Loss of propyl group (M-43) or loss of bromine (M-79/81).

Protocol 2: Chromatographic Purity (HPLC-UV)
Objective: Quantify purity and detect residual 2-bromoaniline (starting material).

Methodology:

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

Mobile Phase A: 0.1% Phosphoric Acid in Water.

Mobile Phase B: Acetonitrile.

Flow Rate: 1.0 mL/min.

Detection: UV at 240 nm (optimal for benzamide absorption) and 210 nm.

Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event

0.0 10 Equilibration

15.0 90 Linear Gradient

20.0 90 Wash

20.1 10 Re-equilibration

| 25.0 | 10 | Stop |

System Suitability Criteria:
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Retention Time (RT): N-(2-bromophenyl)butanamide is more hydrophobic than 2-

bromoaniline. Expect RT ~10-12 min.

Resolution (Rs): > 2.0 between 2-bromoaniline (impurity) and main peak.

Tailing Factor: < 1.5.

Synthesis & Analytical Workflow Diagram
The following diagram illustrates the synthesis pathway and the critical control points (CCP)

where analytical methods must be applied.

2-Bromoaniline
(SM)

Acylation Reaction
(DCM/Base)

QC: GC-MS
(Check Aniline Purity)

Input QC

Butyryl Chloride
(Reagent) Crude Product Recrystallization

(EtOH/Water)
N-(2-Bromophenyl)butanamide

(Target)
QC: HPLC + NMR

(Purity >98%)
Release Testing

Click to download full resolution via product page

Caption: Synthesis workflow with integrated Quality Control points for N-(2-
bromophenyl)butanamide.

Impurity Profiling
When analyzing this compound, three specific impurities must be monitored:

2-Bromoaniline (Starting Material):

Origin: Incomplete reaction.

Detection: Elutes earlier than the product on Reverse Phase HPLC.

Limit: Genotoxic alert; strictly control < 0.1% if used in pharma.

Butyric Acid:
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Origin: Hydrolysis of butyryl chloride.

Detection: Poor UV absorbance; use refractive index (RI) or check pH of aqueous extract.

N,N-Dibutyryl-2-bromoaniline:

Origin: Over-acylation (rare due to steric hindrance of ortho-Br).

Detection: Elutes later (more lipophilic) on HPLC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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